molecular formula C13H7FN2S B12092360 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile

3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile

Cat. No.: B12092360
M. Wt: 242.27 g/mol
InChI Key: YPCGRVYMABSMOQ-UHFFFAOYSA-N
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Description

3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile is a chemical compound that features a thiazole ring, a fluorobenzonitrile moiety, and an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.

    Ethynylation: The thiazole derivative is then subjected to a Sonogashira coupling reaction with an appropriate ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.

    Fluorobenzonitrile Introduction: The final step involves the coupling of the ethynylated thiazole with 5-fluorobenzonitrile under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted fluorobenzonitrile derivatives.

Scientific Research Applications

3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile involves its interaction with metabotropic glutamate receptor subtype 5 (mGluR5). It acts as a selective antagonist, inhibiting the receptor’s activity and modulating neurotransmitter release . This interaction affects various signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile is unique due to its specific combination of a thiazole ring, ethynyl linkage, and fluorobenzonitrile moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H7FN2S

Molecular Weight

242.27 g/mol

IUPAC Name

3-fluoro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile

InChI

InChI=1S/C13H7FN2S/c1-9-16-13(8-17-9)3-2-10-4-11(7-15)6-12(14)5-10/h4-6,8H,1H3

InChI Key

YPCGRVYMABSMOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=CC(=CC(=C2)F)C#N

Origin of Product

United States

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